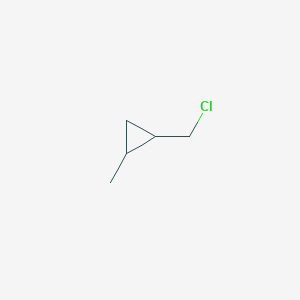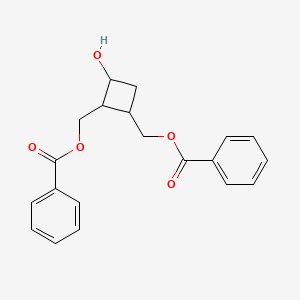
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is a chemical compound with the molecular formula C20H20O5 and a molecular weight of 340.375 g/mol . This compound features a cyclobutane ring substituted with hydroxy and methylene groups, which are further esterified with benzoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with benzoic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanone and cyclobutanol share the cyclobutane ring structure.
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate share the ester functional group.
Uniqueness
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is unique due to its combination of a cyclobutane ring with hydroxy and ester groups, providing a distinct set of chemical and biological properties.
Propiedades
| 127759-90-4 | |
Fórmula molecular |
C20H20O5 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
Clave InChI |
JCLLKKWTDDEQAD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


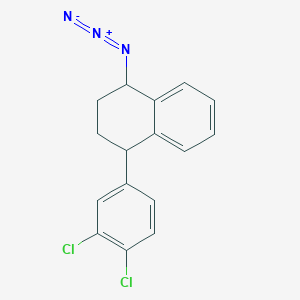
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)



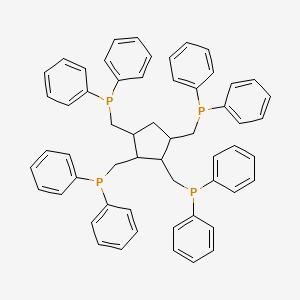
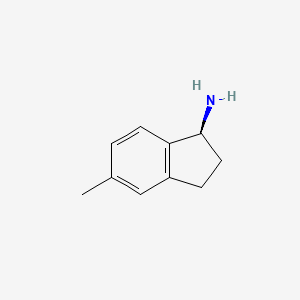

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
